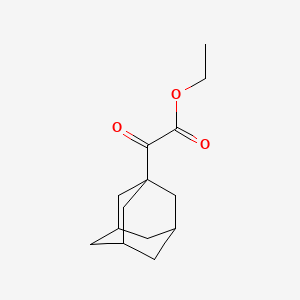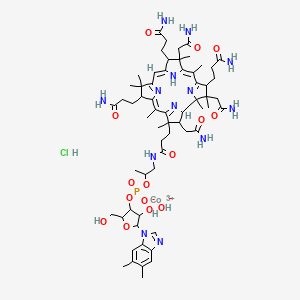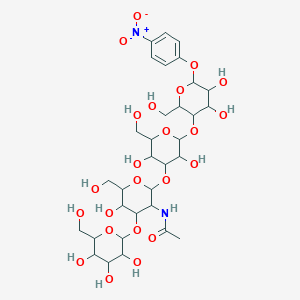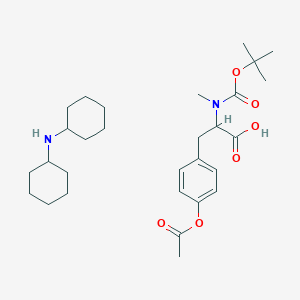
N-Boc-N-methyl-O4-acetyl-L-tyrosine DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-N-ME-TYR(AC)-OH DCHA is a chemical compound used in various scientific research and industrial applications. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and other biological processes. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-N-ME-TYR(AC)-OH DCHA typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (BOC) group. This is followed by the methylation of the nitrogen atom and the acetylation of the hydroxyl group on the tyrosine residue. The final product is then purified and crystallized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of BOC-N-ME-TYR(AC)-OH DCHA involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
BOC-N-ME-TYR(AC)-OH DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
科学研究应用
BOC-N-ME-TYR(AC)-OH DCHA is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism of action of BOC-N-ME-TYR(AC)-OH DCHA involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and other biological processes. It can also modulate the activity of certain receptors and signaling pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
BOC-N-ME-TYR(OH)-OH: A similar compound without the acetyl group.
BOC-TYR(AC)-OH: A compound with a similar structure but without the methylation of the nitrogen atom.
N-ME-TYR(AC)-OH: A compound without the BOC protection group.
Uniqueness
BOC-N-ME-TYR(AC)-OH DCHA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in peptide synthesis and other specialized applications.
属性
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXLODFGOQLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)
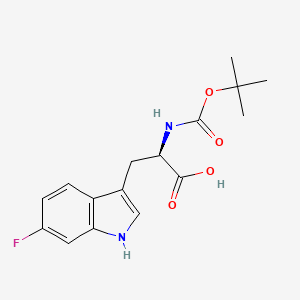
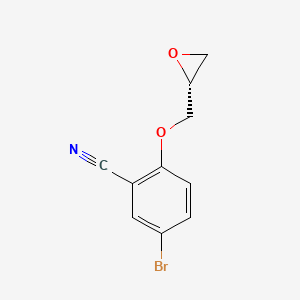
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
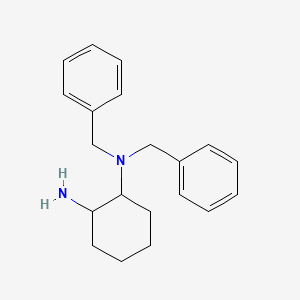

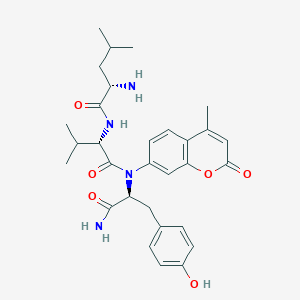
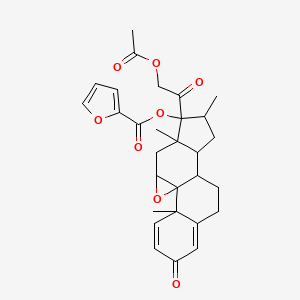
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
